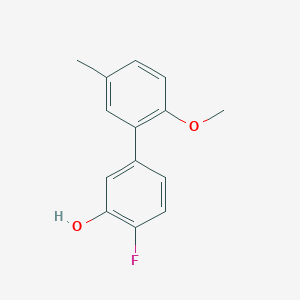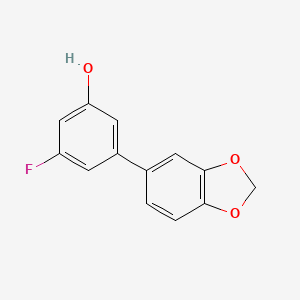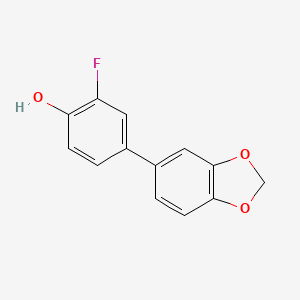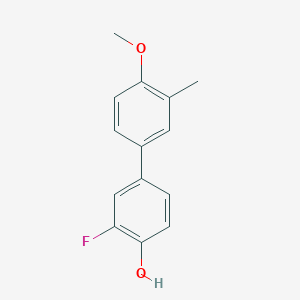
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% (3F4MDXP) is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has shown promise in a variety of areas, including biochemistry and physiology.
科学研究应用
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme monoamine oxidase B, as well as a probe to investigate the role of monoamine oxidase B in the metabolism of catecholamines. It has also been used to study the role of monoamine oxidase B in the regulation of dopamine and serotonin levels in the brain. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used as a probe to investigate the regulation of monoamine oxidase B by various drugs, including antidepressants.
作用机制
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the metabolism of catecholamines, including dopamine and serotonin. 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% binds to the active site of MAO-B, preventing the enzyme from breaking down catecholamines. This results in an increase in the levels of catecholamines in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to improved mood and behavior. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of cardiovascular disease. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have neuroprotective effects, meaning it can protect neurons from damage and death.
实验室实验的优点和局限性
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize, making it cost-effective and readily available. Additionally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is relatively non-toxic, making it safe to use in experiments. However, it has a short half-life, meaning it must be administered frequently in order to maintain its effects. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has not been approved for human use, so it cannot be used in clinical trials.
未来方向
There are several potential future directions for 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% research. One potential direction is to investigate its potential as an antidepressant. Additionally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% could be studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It could also be studied for its potential to treat addiction, as well as its potential to reduce inflammation and oxidative stress. Finally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% could be studied for its potential to treat cardiovascular diseases, such as hypertension and atherosclerosis.
合成方法
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized from a series of chemical reactions. The first step is to prepare 3-fluoro-4-methylenedioxybenzaldehyde by reacting 3-fluoroanisole with 3,4-methylenedioxyphenylhydrazine and sodium hydroxide. The aldehyde is then reacted with hydrochloric acid to form 4-methylenedioxy-3-fluorophenol. This product is then reacted with sodium hydroxide to form 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95%.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-9(15)2-3-10(11)8-1-4-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRLBWTWNGFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














